![molecular formula C12H20FNO B142892 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- ( CAS No. 136634-12-3](/img/structure/B142892.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is a chemical compound that has been widely studied in scientific research. It is commonly used as a reagent in organic synthesis and has been found to have significant applications in the field of medicinal chemistry. In
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to act by disrupting the bacterial cell membrane, leading to cell death.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to disrupt the bacterial cell membrane, leading to cell death. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is that it is relatively easy to synthesize. It is also relatively stable, which makes it suitable for use in lab experiments. However, one of the limitations of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of the compound and to optimize its activity against cancer cells and bacteria.
Conclusion
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is a chemical compound that has significant potential applications in medicinal chemistry. It has been found to have activity against a variety of cancer cell lines and bacterial strains. Further research is needed to fully understand the mechanism of action of the compound and to optimize its activity against cancer cells and bacteria.
Méthodes De Synthèse
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- involves a multi-step process. The starting material is 2,5-dimethylpyrrole, which is reacted with an aldehyde to form an imine intermediate. This intermediate is then reduced with a reducing agent to form the corresponding amine. The amine is then reacted with an α,β-unsaturated ketone to form the final product.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- has been extensively studied for its potential applications in medicinal chemistry. It has been found to have significant activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also been found to have antibacterial activity against a number of different bacterial strains.
Propriétés
Numéro CAS |
136634-12-3 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- ( |
Formule moléculaire |
C12H20FNO |
Poids moléculaire |
213.29 g/mol |
Nom IUPAC |
(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9-,10-,11-/m1/s1 |
Clé InChI |
QVYUXQKUEFXRCK-GWOFURMSSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N1C(=O)[C@@H]([C@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
SMILES canonique |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Synonymes |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



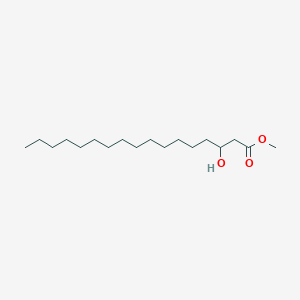
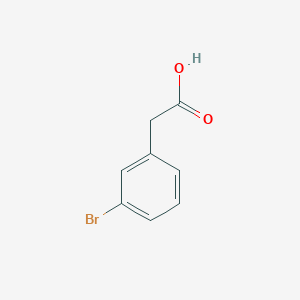
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
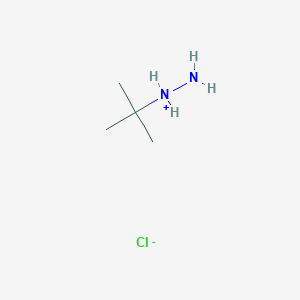
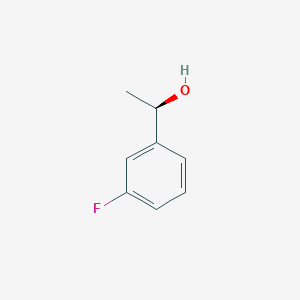
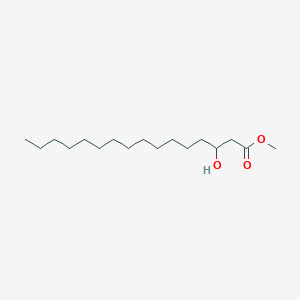
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
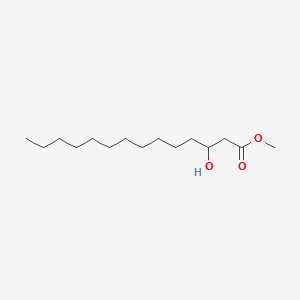
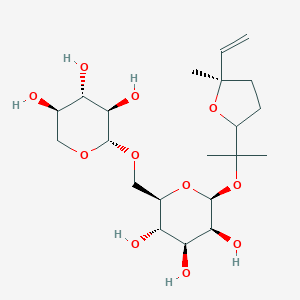
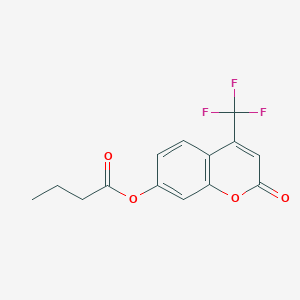
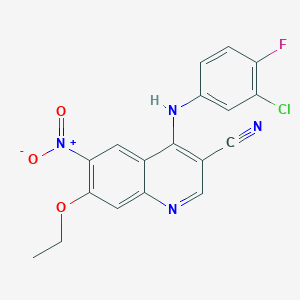
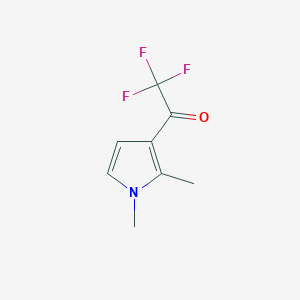

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)